5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide
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Overview
Description
5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide is a chemical compound with the molecular formula C11H15NOBrH It is a derivative of benzazepine, a bicyclic compound containing a benzene ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the ring-closing metathesis of dienyl N-(2-nitrophenyl)sulfonamide, followed by hydroxylation and N-deprotection . The final product is obtained through N-alkylation via reductive amination and subsequent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide involves its interaction with specific molecular targets, such as receptors and enzymes. For example, related compounds have been shown to act as antagonists at dopamine receptors, which are involved in various neurological processes . The exact pathways and molecular targets for this compound are still under investigation.
Comparison with Similar Compounds
Similar Compounds
R-(+)-7-Chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (SCH23390): A selective antagonist of D1 dopamine receptors.
8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide: Another derivative with similar structural features.
Uniqueness
5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide is unique due to its specific substitution pattern and potential biological activities. Its methyl and hydroxyl groups confer distinct chemical properties that differentiate it from other benzazepine derivatives.
Properties
IUPAC Name |
5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.BrH/c1-8-7-12-5-4-9-2-3-10(13)6-11(8)9;/h2-3,6,8,12-13H,4-5,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZVQFQBXGEKCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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